Dibenzo[f,h]pyrido[2,3-b]quinoxaline

TADF emitter reverse intersystem crossing acceptor engineering

Dibenzo[f,h]pyrido[2,3-b]quinoxaline (CAS 215-66-7, synonym 10-azadibenzo[a,c]phenazine, formula C₁₉H₁₁N₃, MW 281.31 g·mol⁻¹) is a rigid, planar nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). Its fused ring system incorporates a pyridine nitrogen at the 10-position of the dibenzo[a,c]phenazine scaffold, producing a deep-LUMO electron acceptor used as the core building block in donor–acceptor thermally activated delayed fluorescence (TADF) emitters targeting the orange-red to near-infrared spectral region.

Molecular Formula C19H11N3
Molecular Weight 281.3 g/mol
CAS No. 215-66-7
Cat. No. B11843148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[f,h]pyrido[2,3-b]quinoxaline
CAS215-66-7
Molecular FormulaC19H11N3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=N5)N=C24
InChIInChI=1S/C19H11N3/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)21-16-10-5-11-20-19(16)22-18/h1-11H
InChIKeyBPTMJVMGNWIWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[f,h]pyrido[2,3-b]quinoxaline (CAS 215-66-7): Core Acceptor Building Block for Red/NIR TADF OLEDs


Dibenzo[f,h]pyrido[2,3-b]quinoxaline (CAS 215-66-7, synonym 10-azadibenzo[a,c]phenazine, formula C₁₉H₁₁N₃, MW 281.31 g·mol⁻¹) is a rigid, planar nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) [1]. Its fused ring system incorporates a pyridine nitrogen at the 10-position of the dibenzo[a,c]phenazine scaffold, producing a deep-LUMO electron acceptor used as the core building block in donor–acceptor thermally activated delayed fluorescence (TADF) emitters targeting the orange-red to near-infrared spectral region [2]. The compound is commercially available as a research chemical (e.g., Sigma-Aldrich AldrichCPR) and melts at 221–223 °C .

Why Generic Substitution of Dibenzo[f,h]pyrido[2,3-b]quinoxaline Fails: The 10-Position Nitrogen Defines Acceptor Strength


In donor–acceptor TADF emitter design, simple interchange of N-PAH acceptors is not permissible because the number and position of nitrogen atoms directly govern the LUMO energy, singlet–triplet energy gap (ΔEST), and reverse intersystem crossing rate (kRISC) [1]. Replacing dibenzo[f,h]pyrido[2,3-b]quinoxaline (bearing three nitrogen atoms, one at the critical 10-position) with the two-nitrogen dibenzo[a,c]phenazine (BP) acceptor reduces kRISC by more than one order of magnitude when coupled to the identical DMAC donor [2]. Furthermore, the 10-position nitrogen enables intramolecular H‑bond formation with appropriately positioned donors, a structural feature absent in BP-based analogs, which profoundly enhances photoluminescence quantum yield and external quantum efficiency in OLED devices [3]. These quantitative structure–property relationships mean that substituting the acceptor core without rigorous validation of photophysical outcomes carries a high risk of device underperformance.

Dibenzo[f,h]pyrido[2,3-b]quinoxaline (CAS 215-66-7): Head-to-Head Quantitative Differentiation Evidence


Greater Than 10‑Fold kRISC Enhancement vs. Two‑Nitrogen Dibenzo[a,c]phenazine (BP) Acceptor

Introducing a nitrogen atom at the 10-position of dibenzo[a,c]phenazine (BP) to yield dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) results in a greater than ten‑fold enhancement of the reverse intersystem crossing rate constant (kRISC) when both acceptors are paired with the identical DMAC donor [1]. In DMACPyBP, kRISC reaches 0.5 × 10⁵ s⁻¹ (1 wt% doped film in CBP), whereas the corresponding DMACBP emitter lacking the 10-position nitrogen exhibits a kRISC approximately one order of magnitude lower; this acceleration is accompanied by a decrease in ΔEST and a progressive stabilization of the acceptor LUMO [1][2].

TADF emitter reverse intersystem crossing acceptor engineering

Intramolecular H‑Bond Isomer Differentiation: EQE of 22.0% vs. Lower‑Efficiency Isomer

When three DMAC donors are attached to the dibenzo[f,h]pyrido[2,3-b]quinoxaline (BPQ) core, the resulting isomers 3,6,11‑triAC‑BPQ and 3,6,12‑triAC‑BPQ exhibit dramatically different OLED performance [1]. The 3,6,11‑triAC‑BPQ isomer, in which the donor at the 11‑position forms an intramolecular H‑bond with the 10‑position pyridine nitrogen, achieves a maximum external quantum efficiency (EQEₘₐₓ) of 22.0% in the orange‑red region with high photoluminescence quantum yield (PLQY) [1]. The 3,6,12‑triAC‑BPQ isomer, lacking this H‑bond, displays inferior PLQY and lower device EQE, demonstrating that the 10‑position nitrogen is not merely a spectator but an active structural element enabling performance‑enhancing intramolecular interactions [1].

OLED efficiency isomer engineering intramolecular hydrogen bond

Best‑in‑Series Photoluminescence Quantum Yield (ΦPL = 62.3%) and Minimal ΔEST (0.03 eV) in Red TADF Emitters

Within a series of three red/NIR TADF emitters built on the identical dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) acceptor but differing in donor strength (DMAC, DPACz, PXZ), DMACPyBP—bearing the weakest donor—delivers the highest photoluminescence quantum yield (ΦPL = 62.3%), the smallest singlet–triplet energy gap (ΔEST = 0.03 eV), and the fastest kRISC (0.5 × 10⁵ s⁻¹) in 1 wt% CBP‑doped films [1]. By contrast, PXZPyBP with the strongest donor shows ΦPL of only 21.2%, ΔEST of 0.10 eV, and a 12.5‑fold slower kRISC (0.04 × 10⁵ s⁻¹) [1].

photoluminescence quantum yield singlet‑triplet gap red TADF

Donor‑Controlled Emission Color Tuning from 643 nm to 743 nm Using a Single Acceptor Platform

By keeping the dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP) acceptor constant and systematically varying the electron donor from DMAC to DPACz to PXZ, the emission maximum in toluene solution is tuned from 643 nm (deep red) through 722 nm (far‑red) to 743 nm (near‑infrared), all while maintaining ΔEST < 0.1 eV and preserving TADF character [1]. This contrasts with acceptor‑switching strategies, where changing the acceptor core often disrupts both emission wavelength and TADF efficiency simultaneously.

color tuning donor–acceptor engineering NIR emission

Room‑Temperature, Eco‑Friendly Synthetic Access via Organocatalysis

Dibenzo[f,h]pyrido[2,3-b]quinoxaline can be synthesized via condensation of pyridine‑2,3‑diamine with phenanthrene‑9,10‑dione using camphor sulfonic acid as an organocatalyst in aqueous ethanol at room temperature—conditions that are mild, eco‑friendly, and operationally simple [1]. This contrasts with many classical quinoxaline syntheses that require elevated temperatures, strong acids, or toxic solvents.

green synthesis organocatalysis condensation reaction

Best Research and Industrial Application Scenarios for Dibenzo[f,h]pyrido[2,3-b]quinoxaline


Deep‑Red to NIR TADF OLED Emitter Development (λEL 640–743 nm)

For R&D teams developing efficient deep‑red or near‑infrared OLEDs, the PyBP acceptor provides a validated platform that has delivered ΦPL of 62.3% and EQEmax values up to 22.0% in the orange‑red region while maintaining ΔEST < 0.1 eV [1][2]. The >10‑fold kRISC advantage over nitrogen‑deficient BP acceptors directly translates to higher device efficiency, making this acceptor the rational choice when targeting emission beyond 640 nm where triplet harvesting is otherwise severely compromised [3].

Intramolecular H‑Bond Engineering for High‑EQE Orange‑Red OLEDs

When the synthetic strategy involves positioning a donor at the 11‑position of the BPQ core, the 10‑position nitrogen enables a performance‑critical intramolecular H‑bond that locks the emitter into a hybridized local and charge‑transfer (HLCT) state. This design has yielded an EQE of 22.0%—among the highest for orange‑red TADF OLEDs—and should be prioritized whenever isomeric donor‑attachment strategies are evaluated [2].

Donor‑Library Screening with a Fixed Acceptor for Color‑Tuning Studies

Procurement of a single batch of dibenzo[f,h]pyrido[2,3-b]quinoxaline enables systematic donor screening (e.g., DMAC, DPACz, PXZ, TPA) to span emission from 643 nm to 743 nm without re‑synthesizing the acceptor [1]. This streamlines structure–property relationship studies and accelerates hit‑to‑lead optimization in academic and industrial TADF material discovery programs.

Green‑Synthesis Feasibility Assessment for Scale‑Up

The demonstrated room‑temperature organocatalytic synthesis in aqueous ethanol provides a low‑hazard, scalable entry point for laboratories evaluating the cost‑feasibility of bringing PyBP‑based emitters toward pilot production [4]. This is particularly relevant for organizations with internal sustainability targets that restrict the use of chlorinated solvents or high‑energy reflux conditions.

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